Decanoyl isocyanate
Description
Overview of Isocyanate Functional Group in Organic Synthesis
The isocyanate functional group, represented by the formula R−N=C=O, is a highly reactive moiety in organic chemistry. wikipedia.org It is characterized by a linear N=C=O linkage, exhibiting both electrophilic carbon and nucleophilic nitrogen atoms. [2, 4 in previous turn] This unique electronic structure makes isocyanates versatile building blocks in a wide array of synthetic transformations. [2, 11 in previous turn]
A defining characteristic of isocyanates is their high reactivity towards nucleophiles. They readily react with compounds containing active hydrogen atoms. Key reactions include:
Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental to the production of polyurethanes, a class of polymers widely used in foams, coatings, adhesives, and elastomers. [2, 11 in previous turn]
Reaction with Amines: Isocyanates react with primary and secondary amines to yield substituted ureas. wikipedia.org
Reaction with Water: Isocyanates react with water to produce unstable carbamic acids, which subsequently decarboxylate to form amines and carbon dioxide. This reaction is utilized in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org
Beyond these fundamental additions, isocyanates can undergo cyclization reactions, such as trimerization of aliphatic diisocyanates to form substituted isocyanuric acid groups. wikipedia.org They are also crucial intermediates in various rearrangement reactions, including the Curtius, Hofmann, and Lossen rearrangements, which are significant for the synthesis of primary amines and other nitrogen-containing compounds. wikipedia.org
Historical Development and Significance of Acyl Isocyanates
The broader class of isocyanates was first discovered by Charles Adolphe Wurtz in 1849 through the alkylation of calcium cyanate (B1221674) with organic sulfuric acid esters. [14 in previous turn] The development of acyl isocyanate chemistry, a specific subset where an acyl group (R-C=O) is directly bonded to the isocyanate group, followed later.
Early methods for preparing acyl isocyanates involved the reaction of acyl chlorides with silver cyanate. Current time information in Bangalore, IN. However, this approach was not industrially viable due to the high cost of silver cyanate. Current time information in Bangalore, IN. A significant advancement came between 1962 and 1965 when A. J. Speziale and colleagues developed a more practical process involving the reaction of amides with oxalyl chloride. [1, 9 in previous turn] This method allowed for the preparation of various acyl isocyanates, including α-chloroacetyl isocyanate. [9 in previous turn]
Another pivotal historical development in acyl isocyanate synthesis is the Curtius rearrangement. Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of acyl azides to yield isocyanates and nitrogen gas. [3, 13 in previous turn] The acyl azides themselves are typically generated from carboxylic acids via acyl chlorides or acyl hydrazides. [6 in previous turn] The Curtius rearrangement is highly valued for its versatility and its ability to proceed with retention of stereochemistry, making it a powerful tool in complex organic synthesis, including the preparation of natural products and pharmaceuticals. [3, 6 in previous turn]
Acyl isocyanates are significant intermediates due to their dual reactivity, possessing both an electrophilic isocyanate group and an electrophilic carbonyl group. This makes them valuable in the synthesis of diverse compounds such as acyl ureas, carbamates, and thiocarbamates, and they have found applications in pharmaceuticals, agrochemicals, and polymers. [1, 9 in previous turn]
Contextualization of Decanoyl Isocyanate within Acyl Isocyanate Chemistry
This compound, with the chemical structure CH₃(CH₂)₈C(=O)N=C=O, is a long-chain aliphatic acyl isocyanate. Its structure incorporates a decanoyl group, a 10-carbon acyl chain, directly linked to the isocyanate functional group. This combination imbues this compound with properties characteristic of both acyl isocyanates and long-chain aliphatic compounds.
The synthesis of this compound would typically follow established methods for acyl isocyanates. One common route involves the reaction of decanoyl chloride (CH₃(CH₂)₈COCl) with a suitable cyanate source or through the acyl azide (B81097) pathway via the Curtius rearrangement. Decanoyl chloride itself is a well-known precursor in organic synthesis. [7 in previous turn, 21 in previous turn] Alternatively, it could be prepared from decanamide (B1670024) using reagents like oxalyl chloride, similar to other acyl isocyanates. wikipedia.org
Data Tables
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
decanoyl isocyanate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-8-9-11(14)12-10-13/h2-9H2,1H3 |
InChI Key |
LKRYKCRXXFFNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=C=O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Decanoyl Isocyanate
Phosgenation-Based Synthetic Strategies
Phosgenation involves the reaction of an amine with phosgene (B1210022) or its surrogates to form an isocyanate. This is a traditional industrial method for isocyanate production.
Direct phosgenation is a well-established route for synthesizing isocyanates from primary amines. Phosgene (COCl₂), a highly toxic gas, reacts with primary amines to yield isocyanates fishersci.cafishersci.cauni.lu. In the context of decanoyl isocyanate, this would typically involve the reaction of decanamide (B1670024) (a primary amide) with phosgene. The reaction proceeds by the initial formation of a carbamoyl (B1232498) chloride intermediate, which then undergoes dehydrochlorination to form the isocyanate.
Reaction Scheme (General Phosgenation of Primary Amide): R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-N=C=O + HCl
For this compound, R would represent the decanoyl group. While specific detailed research findings on the direct phosgenation of decanamide to this compound are not widely documented in general chemical literature, the principle remains applicable. The process requires careful handling due to the hazardous nature of phosgene.
Due to the high toxicity and gaseous nature of phosgene, safer and more convenient liquid or solid phosgene surrogates have been developed and are widely utilized in laboratory and industrial settings fishersci.ca. These surrogates include diphosgene (trichloromethyl carbonochloridate, ClCO₂CCl₃) and triphosgene (B27547) (bis(trichloromethyl) carbonate, OC(OCCl₃)₂) fishersci.ca.
Diphosgene is a colorless liquid that can serve as a source of two equivalents of phosgene upon heating or catalysis. Triphosgene is a white crystalline solid that thermally cracks to yield three equivalents of phosgene fishersci.ca. Both reagents convert primary and secondary amines into isocyanates fishersci.ca.
Reaction Scheme (General Phosgenation with Triphosgene): 3 R-NH₂ + OC(OCCl₃)₂ → 3 R-N=C=O + 6 HCl
The use of these surrogates offers advantages in terms of handling, storage, and dosage control compared to gaseous phosgene fishersci.ca. For instance, triphosgene has been used to prepare various isocyanates from corresponding amines, often under mild conditions, sometimes in the presence of a base like triethylamine (B128534) or sodium bicarbonate to scavenge the generated HCl. This approach would be applicable for the synthesis of this compound from decanamide.
Phosgene-Free Synthetic Approaches
The pursuit of more environmentally benign and safer synthetic routes has led to the development of phosgene-free methods for isocyanate synthesis, with the Curtius rearrangement being a prominent example.
The Curtius rearrangement is a versatile and widely used phosgene-free method for converting carboxylic acids into isocyanates. This reaction involves the thermal decomposition of an acyl azide (B81097) intermediate, which then rearranges with the loss of nitrogen gas (N₂) to form the isocyanate. A key advantage of the Curtius rearrangement is the complete retention of stereochemistry during the migration of the R group to the electron-deficient nitrogen. It is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis, utilizing relatively inexpensive reagents and producing inert nitrogen gas as a byproduct.
Reaction Scheme (General Curtius Rearrangement): R-COOH → R-COCl (Acyl Chloride) R-COCl + NaN₃ → R-CON₃ (Acyl Azide) + NaCl R-CON₃ + Heat → R-N=C=O (Isocyanate) + N₂
For this compound, the starting material would be decanoic acid, which is first converted to decanoyl chloride, followed by reaction with an azide source to form decanoyl azide, and finally thermal rearrangement.
The formation of the acyl azide intermediate is a critical step in the Curtius rearrangement. Several methods exist for generating acyl azides:
From Acyl Chlorides: Acyl azides can be prepared by reacting acyl chlorides (such as decanoyl chloride) with an aqueous solution of sodium azide (NaN₃). This reaction typically proceeds under mild conditions.
From Mixed Anhydrides: Another approach involves the reaction of mixed carboxylic-carbonic anhydrides with sodium azide. These anhydrides can be formed from the carboxylic acid (e.g., decanoic acid) and reagents like ethyl chloroformate. This method is known for its mild conditions, allowing for the formation of azides that can be directly converted to isocyanates without isolation.
Direct Activation of Carboxylic Acids: Carboxylic acids can be directly activated to form acyl azides using reagents such as diphenylphosphoryl azide (DPPA). This method is often favored due to the stability and commercial availability of both DPPA and the carboxylic acid substrates.
Flow chemistry has emerged as a powerful tool for conducting reactions involving hazardous or unstable intermediates, such as acyl azides, offering enhanced safety, improved control, and scalability. In continuous-flow systems, reactions occur in small volumes, which mitigates risks associated with the accumulation of high-energy intermediates.
Key aspects of flow chemistry protocols for Curtius rearrangement:
In Situ Acyl Azide Generation: Acyl azides can be prepared in situ in microreactors by precisely mixing acyl chlorides with aqueous sodium azide. This minimizes the handling of isolated acyl azides.
Sequential Reaction Steps: After azide formation, the organic phase containing the acyl azide can be directly flowed into a second reactor, heated to the required temperature (e.g., 90 °C) to induce the Curtius rearrangement.
Gas-Liquid Separation: A gas/liquid separator can be integrated into the flow system to efficiently remove the nitrogen gas generated during the rearrangement, preventing pressure build-up and ensuring process safety.
Telescoped Processes: Flow chemistry enables the telescoping of multiple reaction steps, allowing for the immediate trapping or further reaction of the generated isocyanate without isolation, which is particularly beneficial for unstable isocyanates. For example, the isocyanate can be reacted with an alcohol to form a carbamate (B1207046) in a subsequent reactor.
Direct Carboxylic Acid Activation in Flow: Continuous flow systems can also utilize DPPA for the direct conversion of carboxylic acids to acyl azides, followed by rearrangement to isocyanates. Reaction temperatures of at least 120 °C, combined with back-pressure regulators, have resulted in effective transformations with short residence times.
These flow chemistry protocols represent significant advancements in the safe and efficient synthesis of isocyanates, including this compound, by providing precise control over reaction parameters and minimizing exposure to hazardous intermediates.
Hofmann Rearrangement from Decanoyl Carboxamides
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom, proceeding through an isocyanate intermediate. For the synthesis of this compound, this reaction would involve the rearrangement of decanoyl carboxamide (decanamide). In this process, a primary amide reacts with a halogen (typically bromine) and a strong base. The reaction proceeds via the formation of an N-haloamide, followed by a second deprotonation and rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, expelling the halide and forming the isocyanate intermediate. ntu.edu.sglibretexts.orgwikipedia.org
While the Hofmann rearrangement typically leads to the hydrolysis of the isocyanate to an amine under the reaction conditions, the isocyanate intermediate can be trapped with various nucleophiles, such as alcohols, to form stable carbamates. wikipedia.orgtcichemicals.com This trapping mechanism allows for the isolation of the acyl isocyanate, including this compound, before it undergoes further hydrolysis.
Lossen Rearrangement from Decanoyl Hydroxamic Acids
The Lossen rearrangement is another important method for the synthesis of isocyanates, involving the conversion of hydroxamic acids or their O-acylated, sulfonyl, or phosphoryl derivatives into isocyanates. lscollege.ac.inwikipedia.orgunacademy.comnumberanalytics.com For this compound, the starting material would be decanoyl hydroxamic acid. The mechanism typically begins with an O-acylated hydroxamic acid derivative that is treated with a base. This forms a conjugate base, which then undergoes spontaneous rearrangement, releasing a carboxylate anion and producing the isocyanate intermediate. lscollege.ac.inwikipedia.org
The Lossen rearrangement offers a versatile route to isocyanates and can be influenced by factors such as the choice of solvent, catalyst, temperature, and pressure conditions. numberanalytics.com Recent advancements have explored performing the Lossen rearrangement directly from free hydroxamic acids under neutral conditions, or by briefly heating hydroxamic acid in formamide. unacademy.com
Staudinger-Aza-Wittig Reactions
The Staudinger-Aza-Wittig reaction sequence offers a non-phosgene route to isocyanates. This tandem reaction involves the reaction of an organic azide with a trivalent organophosphorus compound (e.g., triphenylphosphine) to form an iminophosphorane, with the expulsion of nitrogen gas (Staudinger reaction). The iminophosphorane intermediate then reacts with a carbonyl compound, such as carbon dioxide (CO₂), to generate the isocyanate (aza-Wittig reaction). mdpi.comwikipedia.orgbeilstein-journals.org
This methodology is particularly attractive due to its ability to utilize carbon dioxide as a non-toxic, abundant, and economical carbon source, replacing hazardous phosgene. beilstein-journals.orgd-nb.info The reaction is compatible with a wide range of functional groups, making it a versatile tool for the synthesis of various isocyanates, including acyl isocyanates like this compound, from corresponding acyl azides. beilstein-journals.org While the main byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove, heterogeneous systems using polymer-bound diphenylphosphine (B32561) have been developed to simplify work-up procedures. beilstein-journals.orgd-nb.info
Catalytic Carbonylation Methods
Catalytic carbonylation methods represent a significant advancement in the phosgene-free synthesis of isocyanates. These methods typically involve the reaction of amines or nitro compounds with carbon monoxide (CO) in the presence of a catalyst. google.comuniversiteitleiden.nlchinesechemsoc.orgwindows.net Two main pathways are distinguished: direct and indirect carbonylation. In the direct method, a catalyst activates the nitro group and carbon monoxide to form the isocyanate directly. universiteitleiden.nl The indirect method involves trapping the isocyanate with an alcohol or amine to form a carbamate or urea (B33335), which is then thermally decomposed to yield the isocyanate. universiteitleiden.nlwindows.netmdpi.com
Palladium-based catalysts have shown high activity in these carbonylation reactions. universiteitleiden.nlchinesechemsoc.org For instance, palladium-catalyzed oxidative carbonylation of primary amines is a known route for preparing isocyanates or their precursors. chinesechemsoc.org Research has focused on optimizing catalyst systems to achieve high conversion and product yield under mild conditions, addressing issues like catalyst deactivation and long reaction times associated with earlier methods. google.comuniversiteitleiden.nlwindows.net
Other Substitution and Oxidation Routes for Acyl Isocyanates
Beyond the rearrangement and carbonylation methods, other synthetic routes to acyl isocyanates involve substitution and oxidation reactions. For instance, alkyl isocyanates can be prepared through the treatment of alcohols, thiols, and trimethylsilyl (B98337) ethers with specific reagents like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN. organic-chemistry.org
Oxidation of isonitriles to isocyanates using dimethyl sulfoxide (B87167) (DMSO) as an oxidant, catalyzed by trifluoroacetic anhydride, provides a smooth and efficient route, forming dimethyl sulfide (B99878) as the only byproduct. organic-chemistry.org These methods offer alternative strategies for accessing acyl isocyanates, potentially providing milder conditions or different selectivities.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly applied to the synthesis of chemical compounds, including this compound, to minimize environmental impact and enhance efficiency. rsc.orgsynthiaonline.comijnc.irresearchgate.net This involves reducing waste, decreasing energy consumption, and avoiding hazardous reagents. synthiaonline.comijnc.ir The traditional phosgene route for isocyanate production is highly toxic and corrosive, driving the demand for more sustainable alternatives. windows.netmdpi.comrsc.orgwikipedia.org
Sustainable synthesis approaches for isocyanates focus on:
Avoiding hazardous reagents: Replacing phosgene with less toxic alternatives like CO₂. beilstein-journals.orgd-nb.infowindows.net
Improving atom economy: Designing reactions where a higher proportion of the starting materials are incorporated into the final product. synthiaonline.com
Using eco-friendly solvents: Shifting towards solvent-free or aqueous-phase reactions. synthiaonline.comijnc.ir
Developing catalytic processes: Utilizing catalysts to lower reaction temperatures and pressures, and improve selectivity. synthiaonline.comresearchgate.netkit.edu
Exploration of Bio-based Precursors for this compound Synthesis
A significant aspect of sustainable synthesis for isocyanates involves the exploration and utilization of bio-based precursors. researchgate.netrsc.orgbiorizon.eursc.orgtechscience.com This strategy aims to reduce reliance on fossil resources and increase the renewable content of chemical products. biorizon.eutechscience.com For this compound, which has a C10 acyl chain, bio-based fatty acids are particularly relevant.
Vegetable oils, which are composed of triglycerides containing long-chain fatty acids, are attractive renewable starting materials. researchgate.nettechscience.com Decanoic acid, the carboxylic acid precursor for this compound, can be derived from various natural sources such as coconut oil or palm kernel oil. cardiff.ac.uk The synthesis of diisocyanates based on fatty acids has been explored, often involving the conversion of dicarboxylic acids into corresponding dicarboxylic acyl azides, followed by thermal Curtius rearrangement. researchgate.netrsc.org While the Curtius rearrangement often uses highly toxic and explosive azides, research is ongoing to make these bio-based routes safer and more scalable. rsc.org
The development of bio-based isocyanates is crucial for sustainable development, leading to products that are less dependent on petrochemical feedstocks and contribute to reduced greenhouse gas emissions. techscience.com
Mechanistic Studies of Decanoyl Isocyanate Reactivity
Rearrangement Reactions
Rearrangement reactions are pivotal in the chemistry of acyl isocyanates, leading to the formation of various functional groups and structural isomers.
Acyl Isocyanate – Thioacyl Isocyanate Interconversions
Interconversions between acyl isocyanates and thioacyl isocyanates involve 1,3-shifts of substituents attached to the (thio)acyl groups. These rearrangements are influenced by the presence of orthogonal orbitals on the cumulene moieties, which can make formally "forbidden" thermal 1,3-shifts "allowed". The energies of the transition states for these shifts are significantly lowered when migrating groups possess a lone pair that can interact with the low-lying in-plane LUMO of the cumulene, such as halogens, alkoxy, alkylthio, and amino groups acs.orgrsc.org.
Computational studies, for instance, at the B3LYP/6-311+G(d,p) level, have investigated these interconversions. For acyl thiocyanates (RCO–SCN) rearranging to isothiocyanates (RCO–NCS), activation barriers typically range from 30 to 31 kcal/mol, indicating that these compounds can be isolable but are often sensitive acs.orgresearchgate.net. In contrast, thioacyl thiocyanate (B1210189) derivatives are generally less stable, with rearrangement barriers between 20-30 kcal/mol acs.orgresearchgate.net. The rearrangements of thioacyl isocyanates to the corresponding acyl isothiocyanates are exothermic, with the acyl isothiocyanates generally being more stable rsc.org.
The general reaction scheme for these interconversions can be represented as RCX–YCN ⇌ RCX–NCY ⇌ RCY–NCX ⇌ RCY–XCN, where X and Y can be oxygen, sulfur, or NR' acs.orgresearchgate.netresearchgate.net.
Acyl Cyanate (B1221674) to Acyl Isocyanate Rearrangement
The rearrangement of acyl cyanates (RCO–OCN) to acyl isocyanates (RCO–NCO) is another important transformation. This isomerization has been investigated computationally, with predicted activation barriers for acyl, alkoxycarbonyl-, and carbamoyl (B1232498) cyanates to rearrange to their corresponding isocyanates being up to approximately 40 kcal/mol acs.orgresearchgate.net. This suggests that acyl cyanates can, in some cases, be isolable compounds, although they are prone to rearrangement. The mechanism for these rearrangements involves the HOMO of a nearly linear (thio)cyanate anion and the LUMO of the acyl cation, specifically the acyl C=X π* orbital acs.orgresearchgate.net.
A related rearrangement, the Curtius rearrangement, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas wikipedia.orglscollege.ac.in. While traditionally believed to proceed via an acyl nitrene intermediate, recent research suggests that the thermal decomposition is a concerted process, with both steps occurring simultaneously wikipedia.orglscollege.ac.innih.gov. This rearrangement is widely used in organic synthesis to convert carboxylic acids into isocyanates, which can then be further transformed into amines, carbamates, or ureas by reaction with appropriate nucleophiles such as water, alcohols, or amines wikipedia.orglscollege.ac.innih.govorganic-chemistry.org. The migration of the R group in the Curtius rearrangement occurs with complete retention of stereochemistry wikipedia.orglscollege.ac.innih.gov.
Catalysis in Decanoyl Isocyanate Transformations
Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound transformations. Both transition metal catalysis and organocatalysis/base-mediated processes are employed.
Transition Metal Catalysis (e.g., Nickel, Palladium, Copper)
Transition metals are known to catalyze a variety of reactions involving isocyanates, including oligomerization, carbonylation, and cross-coupling reactions fishersci.se. While specific detailed research findings directly linking nickel, palladium, or copper catalysis to this compound transformations were not extensively detailed in the provided search results, general principles of transition metal catalysis with isocyanates can be inferred.
Palladium (Pd) catalysts, for instance, are widely used in various synthetic organic transformations, including carbonylation, oligomerization, and cross-coupling reactions fishersci.se. Palladium(II) 2,4-pentanedionate, for example, is utilized as a catalyst precursor for such reactions fishersci.se. Nickel (Ni) and Copper (Cu) compounds also serve as catalysts in organic synthesis, often involved in coupling reactions, additions, and other transformations of organic molecules americanelements.comfishersci.comnih.gov. The precise catalytic pathways for this compound would depend on the specific reaction and desired product.
Organocatalysis and Base-Mediated Processes
Organocatalysis and base-mediated processes offer alternative or complementary approaches to transition metal catalysis for isocyanate transformations. Bases can facilitate reactions by deprotonating nucleophiles or activating electrophiles. For instance, the Curtius rearrangement, which produces isocyanates from acyl azides, can be catalyzed by both Brønsted and Lewis acids, which reduce the decomposition temperature and increase the yield of the isocyanate lscollege.ac.in.
Acyl isocyanates, including this compound, can be generated from primary amides using reagents like oxalyl chloride. These generated acyl isocyanates then react with various nucleophiles such as amides, hydrazides, amines, alcohols, carbazates, and sulfonates to yield a range of products, including symmetrical and unsymmetrical diacyl urea (B33335) derivatives, acyl ureas, and carbamates organic-chemistry.org. This highlights the utility of base-mediated or organocatalytic approaches in facilitating the reactivity of acyl isocyanates with diverse substrates.
Computational Chemistry and Theoretical Investigations of Acyl Isocyanates
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and reactivity of acyl isocyanates. These methods provide insights into the distribution of electrons within the molecule, which dictates its chemical behavior and potential reaction sites.
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
DFT studies are widely utilized to elucidate the reaction pathways and mechanisms involving acyl isocyanates and related compounds. For instance, DFT calculations have been instrumental in understanding the mechanisms of various rearrangements, such as the isomerization of acyl thiocyanates to their corresponding isothiocyanates, and acyl cyanates to isocyanates researchgate.netacs.orghmc.edu.cnacs.org. These rearrangements often involve 1,3-shifts of groups attached to the (thio)acyl moieties researchgate.netacs.orgacs.org. Similarly, DFT can rationalize experimental observations in reactions involving acyl isocyanates, such as cycloadditions with imines, helping to distinguish between different product formations based on calculated pathways chemrxiv.orgresearchgate.netchemrxiv.org. The application of DFT to acyl azides has also shown its utility in predicting reaction mechanisms, such as the concerted nitrogen loss in Curtius rearrangements to yield isocyanates rsc.org.
Analysis of Transition States and Activation Barriers
A critical aspect of understanding chemical reactions is the characterization of transition states and the calculation of activation barriers. DFT methods are routinely used for this purpose, providing quantitative data on the energy required for a reaction to proceed. Studies on thioacyl isocyanates, for example, have calculated activation barriers for their exothermic isomerization to acyl isothiocyanates, with values ranging from 75 to 285 kJ mol⁻¹ rsc.org. For the rearrangement of acyl thiocyanates (RCO-SCN) to isothiocyanates (RCO-NCS), activation barriers have been computed to be around 30-31 kcal/mol (approximately 125-130 kJ/mol) researchgate.netacs.orgacs.org. Similarly, acyl cyanates (RCO-OCN) rearranging to acyl isocyanates (RCO-NCO) are predicted to have barriers up to approximately 40 kcal/mol (around 167 kJ/mol) researchgate.netacs.orgacs.org. These rearrangements typically proceed through four-membered cyclic, zwitterionic transition states researchgate.netacs.orgacs.org. The nature of the substituent (R group) significantly influences these barrier heights; for instance, common alkyl substituents can lower barriers for isocyanate hydrolysis by approximately 3 kcal/mol rsc.org.
Table 1: Calculated Activation Barriers for Acyl Compound Rearrangements
| Reaction Type | Reactant Example | Calculated Activation Barrier (kcal/mol) | Calculated Activation Barrier (kJ/mol) | Reference |
| Thioacyl Isocyanate → Acyl Isothiocyanate | Substituted | 17.9 - 68.1 | 75 - 285 | rsc.org |
| Acyl Thiocyanate (B1210189) → Acyl Isothiocyanate | Acetyl Thiocyanate | 31 | 130 | acs.org |
| Acyl Thiocyanate → Acyl Isothiocyanate | Benzoyl Thiocyanate | 30 | 125 | acs.org |
| Acyl Cyanate (B1221674) → Acyl Isocyanate | N,N-Diphenylcarbamoyl Cyanate | 36 | 151 | acs.org |
| Thioacyl Isocyanate (1,3-shift of ethoxy) | Ethoxy-substituted | 37 | 155 | acs.orgresearchgate.net |
| Thioacyl Isocyanate (1,3-shift of ethylthio) | Ethylthio-substituted | 29 | 121 | acs.orgresearchgate.net |
Molecular Orbital and Electron Density Analysis
Molecular orbital (MO) and electron density analyses provide deeper insights into the electronic basis of reactivity. Natural Bond Orbital (NBO) analysis, for instance, is a common technique used to characterize electronic properties and bonding interactions, and it can correlate with predicted barrier heights in reactions such as isocyanate hydrolysis rsc.orgscibasejournals.org. Rearrangements involving (thio)cyanates and acyl cations are often described in terms of interactions between the Highest Occupied Molecular Orbital (HOMO) of the (thio)cyanate anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl cation, particularly the C=X π* orbital researchgate.netacs.orgacs.org. Topological analysis of electron density, such as Atoms in Molecules (AIM), can reveal bond critical points and electron density values that indicate the strength of interactions within a molecule or during a reaction rsc.org. Furthermore, changes in electron density and charge transfer can be analyzed to understand cooperative effects, such as the stabilization of hydrogen bonds in acylsemicarbazide-based materials rsc.org.
Conformer Analysis and Stability
Conformational analysis using quantum chemical methods helps identify stable molecular geometries and their relative stabilities. For isocyanates, different conformers (e.g., syn- and anti- or s-cis and s-trans) can exist, and computational studies predict their most stable forms and the energy barriers for interconversion. For example, for difluorothiophosphoryl isocyanate, the Cs symmetric syn-conformer is theoretically predicted to be the most stable, with a rotational barrier about the P-N bond of approximately 9 kJ mol⁻¹ researchgate.net. Similarly, thioacyl isocyanates and acyl isothiocyanates can exist as s-trans and s-cis conformers, with the s-cis isomer often being energetically preferred, particularly for thioacyl isocyanates (by 0.9–10.0 kJ mol⁻¹) researchgate.net.
Table 2: Conformer Stability in Acyl Compounds
| Compound Type | Conformer Preference | Energy Difference (kJ/mol) | Reference |
| Difluorothiophosphoryl Isocyanate | Syn-conformer most stable | ~9 (rotation barrier) | researchgate.net |
| Thioacyl Isocyanates | s-cis preferred | 0.9 - 10.0 | researchgate.net |
| Acyl Isothiocyanates | s-cis often preferred | -4.6 - 3.2 | researchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules over time, including their interactions in different environments. For isocyanates, MD simulations are employed to predict physical properties and to understand the intricate relationships between chemical composition, reactivity, local structure, and macroscopic properties mdpi.comresearchgate.net. While the development of accurate force fields for isocyanates has historically been a challenge, recent advancements have enabled more reliable predictions mdpi.comresearchgate.net. MD simulations have been used to model vapor-liquid equilibrium for various linear mono-isocyanates, from methyl to hexyl isocyanate, and for hexamethylene diisocyanate, demonstrating their utility in predicting phase behavior nsf.gov. Furthermore, MD simulations can validate bioactivity results, clarify molecular interactions, identify binding sites, and assess the stability of modified proteins, such as PEGylated proteins figshare.comnih.gov. They are also applied in predictive models for hazard endpoints, evaluating absorption kinetics and reactivity with proteins researchgate.netjournalirjpac.com.
Predictive Modeling of Spectroscopic Signatures
Computational chemistry is extensively used to predict and interpret spectroscopic signatures, which are crucial for the identification and characterization of chemical compounds. Quantum-chemical calculations can complement experimental spectroscopic data (e.g., UV/vis, NMR, IR, Raman) to establish molecular structures and conformations researchgate.net. For acyl isocyanates, theoretical reference spectra, particularly IR spectra, can be generated using DFT calculations. These predicted spectra can then be aligned with experimental data (e.g., using the IR spectra alignment (IRSA) algorithm) to distinguish between different reaction products or isomers, a capability that may not be possible with other spectroscopic techniques like ¹H, ¹³C, or ¹⁵N NMR spectroscopy alone chemrxiv.orgresearchgate.netchemrxiv.org. Computed IR spectra of ion structures are also used to confirm the nature of intermediates and products in gas-phase reactions, such as those arising from the Curtius rearrangement of acyl azides to isocyanates rsc.orgresearchgate.net.
Analytical and Spectroscopic Research Methodologies for Acyl Isocyanates
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the analysis of acyl isocyanates, providing fundamental insights into their electronic and molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including decanoyl isocyanate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons in the C₁₀ alkyl chain. The terminal methyl (CH₃) group would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as a series of multiplets. The methylene group alpha to the carbonyl group (α-CH₂) would be deshielded and appear further downfield compared to the other methylene groups.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The most downfield signals would correspond to the carbonyl carbon (C=O) and the isocyanate carbon (N=C=O) due to their electrophilic nature. The carbons of the alkyl chain would appear in the aliphatic region of the spectrum. The chemical shift of each carbon provides insight into its immediate electronic environment.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive than ¹H or ¹³C NMR, is particularly useful for directly probing the nitrogen environment of the isocyanate group. researchgate.net Studies on various isocyanate derivatives have demonstrated that ¹⁵N NMR spectra are highly effective for their identification, often providing more definitive characterization than ¹³C NMR. researchgate.net For this compound, the ¹⁵N chemical shift would be characteristic of the sp-hybridized nitrogen in the R-N=C=O moiety.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~0.88 | Triplet | CH₃ |
| ¹H | ~1.2-1.4 | Multiplet | -(CH₂)₆- |
| ¹H | ~1.65 | Quintet | β-CH₂ |
| ¹H | ~2.55 | Triplet | α-CH₂ |
| ¹³C | ~14.1 | - | CH₃ |
| ¹³C | ~22.7-31.8 | - | -(CH₂)₇- |
| ¹³C | ~36.5 | - | α-CH₂ |
| ¹³C | ~125.0 | - | -N=C =O |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying functional groups and monitoring chemical reactions in real-time.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of any isocyanate is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This band typically appears in a relatively clean region of the spectrum, around 2250-2280 cm⁻¹. researchgate.net For this compound, another strong absorption would be observed for the carbonyl (C=O) stretch, expected around 1700-1750 cm⁻¹. The aliphatic C-H stretching vibrations from the decanoyl chain would be visible in the 2850-3000 cm⁻¹ region. This technique is frequently used for kinetic studies, as the disappearance of the characteristic -N=C=O peak can be monitored over time to determine reaction rates. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be observed more readily in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule. Studies on related isocyanates have utilized both IR and Raman data to identify different rotational isomers present in liquid and vapor phases. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |
| N=C=O Asymmetric Stretch | IR | 2250 - 2280 | Very Strong, Sharp |
| C=O Stretch | IR, Raman | 1700 - 1750 | Strong |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
Electron Impact (EI) MS: In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. Studies on long-chain alkyl isocyanates have shown that a common fragmentation pathway involves a rearrangement to form a stable six-membered ring, resulting in a common base peak at a mass-to-charge ratio (m/z) of 99. nih.govresearchgate.net This would be an expected and diagnostic peak in the mass spectrum of this compound.
Electrospray Ionization (ESI) MS/MS: Softer ionization techniques like ESI are often coupled with tandem mass spectrometry (MS/MS) for more controlled fragmentation and detailed structural analysis. nih.gov This is particularly useful when analyzing samples from complex matrices. For this compound, ESI would likely produce a protonated molecular ion [M+H]⁺ or adducts with solvent ions. Subsequent fragmentation in MS/MS would help confirm the structure by showing losses of neutral fragments like CO or parts of the alkyl chain.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nottingham.ac.ukresearchgate.net Due to the high reactivity of isocyanates, direct analysis is challenging. Therefore, samples containing this compound are typically derivatized prior to LC-MS analysis. nottingham.ac.uk The resulting stable derivatives can then be separated and detected with high sensitivity and selectivity. nottingham.ac.uk
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 183 | [M]⁺ | Molecular Ion |
| 155 | [M - CO]⁺ | Loss of carbon monoxide |
| 99 | [C₅H₉NO]⁺ | Rearrangement product, often the base peak nih.govresearchgate.net |
UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq The utility of this technique for a simple acyl isocyanate like this compound is limited. The molecule lacks extensive conjugation or chromophores that absorb strongly in the typical UV/Vis range (200-800 nm). uobabylon.edu.iqmasterorganicchemistry.com
The carbonyl (C=O) and isocyanate (N=C=O) groups can undergo weak n→π* transitions. However, these transitions for non-conjugated systems typically occur at wavelengths below 200 nm, which is outside the range of standard spectrophotometers. uobabylon.edu.iq Therefore, UV/Vis spectroscopy is not a primary method for the structural elucidation or quantification of this compound itself, but it can be highly effective for analyzing the stable derivatives formed for chromatographic analysis, many of which contain strong chromophores. nih.gov
To obtain definitive information on the three-dimensional structure of a molecule, including precise bond lengths and angles, diffraction techniques are required.
X-ray Diffraction (XRD): If this compound can be prepared as a single crystal, XRD analysis can provide an exact atomic-resolution structure in the solid state. nih.gov This method reveals how the molecules pack in the crystal lattice and provides precise measurements of all bond distances and angles, such as the linearity of the N=C=O group and the planarity of the acyl isocyanate moiety. wikipedia.orgnih.gov
Gas Electron Diffraction (GED): For volatile compounds, GED can be used to determine the molecular structure in the gas phase. nih.govdesy.de This technique is valuable as it provides the structure of an isolated molecule, free from the intermolecular interactions present in a crystal. desy.decontrolled-molecule-imaging.org A GED study of this compound could confirm conformational preferences, such as the rotation around the C-N single bond. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. khanacademy.org For a reactive and potentially hazardous compound like this compound, these methods are essential for purification and accurate quantification, especially in complex samples. bioanalysis-zone.comgrace.com
Due to the high reactivity of the isocyanate group, which readily reacts with nucleophiles like water and alcohols, direct analysis by standard chromatographic methods is often impractical. nih.gov Consequently, a common and reliable strategy involves chemical derivatization. epa.govepa.gov The isocyanate is intentionally reacted with a derivatizing agent to form a stable, less reactive product that is amenable to chromatographic separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isocyanate derivatives. nih.govepa.gov The derivatizing agent often contains a chromophore, allowing for sensitive detection using a UV detector. google.com For example, reacting this compound with an agent like 1-(2-methoxyphenyl)piperazine (B120316) would yield a stable urea (B33335) derivative that can be easily separated by reversed-phase HPLC and quantified with high precision. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides even greater selectivity and lower detection limits. nih.govnottingham.ac.uk
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. nih.gov Similar to HPLC, analysis of this compound by GC typically requires prior derivatization to increase thermal stability and reduce reactivity. An indirect method involves reacting the isocyanate with an excess of a reagent like di-n-butylamine and then quantifying the unreacted amine by GC. nih.gov This allows for the indirect determination of the original isocyanate concentration.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-methoxyphenyl)piperazine |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isocyanates, largely because it operates at ambient temperatures, minimizing the thermal degradation of these labile compounds. rsc.orgrsc.org However, direct analysis is uncommon. The most prevalent strategy involves derivatizing the isocyanate prior to or during sample collection, converting it into a stable urea derivative, which can then be readily analyzed. google.comgoogle.com
The selection of the stationary phase (column) and mobile phase is critical for achieving effective separation of the derivatized isocyanates. Reversed-phase columns, such as C8 or C18, are commonly employed. epa.gov Gradient elution is often used to separate complex mixtures of isocyanate derivatives, typically involving a mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent such as acetonitrile.
Detection of the derivatives is frequently accomplished using ultraviolet (UV) or fluorescence detectors, especially when the derivatizing agent contains a chromophore or fluorophore. google.comnih.gov For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govnih.gov This combination allows for the precise identification and quantification of isocyanates based on their mass-to-charge ratio, with detection limits significantly lower than those of UV-based methods. nih.govnih.gov Electrochemical detection has also been utilized, offering high sensitivity for certain derivatives. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particles | |
| Mobile Phase A | 0.05% formic acid in 5:95 acetonitrile:water | |
| Mobile Phase B | 0.05% formic acid in 95:5 acetonitrile:water | |
| Gradient | 50% to 90% B in 1 min, hold at 90% B for 3 min | |
| Flow Rate | 0.5 mL/min | |
| Detector | Mass Spectrometry, Electrospray Ionization (ESI+) |
Gas Chromatography (GC)
Gas chromatography is less commonly used for the direct analysis of isocyanates compared to LC. rsc.org The high temperatures of the GC injector and column can cause degradation of thermally labile isocyanates, leading to inaccurate quantification. Furthermore, the high reactivity of the -NCO group can lead to interactions with the stationary phase of the GC column.
Despite these limitations, indirect GC methods have been developed. nih.gov A common approach involves reacting the isocyanate with an excess of a secondary amine, such as di-n-butylamine, to form a stable urea derivative. nih.gov The unreacted excess amine is then quantified by GC with a flame ionization detector (FID). nih.gov The amount of isocyanate in the original sample is calculated indirectly from the amount of amine consumed in the reaction. nih.gov This method offers better precision and requires less sample than traditional titrimetric methods. nih.gov
For more definitive analysis, GC can be coupled with mass spectrometry (GC-MS). mdpi.comresearchgate.net This allows for the identification of isocyanate-derived compounds based on their mass spectra. researchgate.net In some methodologies, isocyanates are hydrolyzed to their corresponding amines, which are then derivatized and analyzed by GC-MS. mdpi.com For instance, N-ethoxycarbonylation derivatization using ethyl chloroformate has been used for the simultaneous determination of residual diisocyanates and their related diamines. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-17 capillary column (30 m × 0.25 mm i.d. × 0.25 μm) | mdpi.com |
| Carrier Gas | Helium at 1 mL/min | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Oven Program | 60°C (2 min), then 5°C/min to 230°C (3 min), then 15°C/min to 280°C (10 min) | mdpi.com |
| Detector | Mass Spectrometer (MS) | mdpi.com |
Derivatization Strategies for Enhanced Analytical Detection
Due to the high reactivity and instability of the isocyanate group, derivatization is the cornerstone of most analytical methods for these compounds. rsc.orgdiva-portal.org The primary goal of derivatization is to convert the unstable isocyanate into a stable, easily detectable derivative. nih.gov A successful derivatizing reagent must react quickly and completely with all isocyanate groups, and the resulting derivative should be stable and provide a strong, selective signal with the chosen detector. nih.govproquest.com
The most common derivatization reaction involves the nucleophilic addition of an amine or an alcohol to the isocyanate group, forming a stable urea or urethane (B1682113), respectively. rsc.orgnih.gov A variety of reagents have been developed for this purpose, many of which incorporate a chromophore or fluorophore to enhance detection by UV or fluorescence spectroscopy. rsc.org
Key derivatizing agents include:
1-(2-Methoxyphenyl)piperazine (MOPP): Widely used in standard methods, MOPP derivatives are analyzed by HPLC with UV and electrochemical detectors. google.com
1-(9-Anthracenylmethyl)piperazine (MAP): A fluorescent agent designed for high sensitivity. nih.gov MAP reacts rapidly with isocyanates, and its derivatives exhibit strong UV absorbance and fluorescence, allowing for very low detection levels. nih.govproquest.com
9-(Methylaminomethyl)anthracene (MAMA): Another fluorescent reagent that provides strong absorbance and fluorescence characteristics. nih.govproquest.com
Tryptamine (TRYP): An established reagent, though the detector response for its derivatives can vary depending on the isocyanate structure. nih.gov
Di-n-butylamine (DBA): A common reagent used in both LC and indirect GC methods. nih.govnih.govdiva-portal.org The resulting urea derivatives are stable and suitable for LC-MS/MS analysis. nih.gov
The choice of reagent depends on the analytical method, the required sensitivity, and the specific isocyanate being analyzed. For example, fluorescent agents like MAP are particularly useful for trace analysis of airborne isocyanates. nih.gov The reactivity and detector response of these agents have been compared to optimize analytical methods. nih.gov
| Reagent | Abbreviation | Common Analytical Technique | Key Feature | Relative Reactivity with Phenyl Isocyanate | Reference |
|---|---|---|---|---|---|
| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-UV/Fluorescence | High fluorescence and UV response | 100 | nih.gov |
| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/EC | Established in standard methods | 88 | nih.gov |
| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-UV/Fluorescence | Strong absorbance and fluorescence | 25 | nih.gov |
| Tryptamine | TRYP | HPLC-UV/Fluorescence | Established reagent | 30 | nih.gov |
| Di-n-butylamine | DBA | LC-MS/MS, GC-FID | Forms stable ureas for MS analysis | Not directly compared in source | nih.govnih.gov |
| Relative reactivities as reported in a comparative study. nih.gov |
Applications of Decanoyl Isocyanate in Complex Organic Synthesis
Decanoyl Isocyanate as a Building Block for Nitrogen-Containing Compounds
Isocyanates readily react with amines to form urea (B33335) derivatives and with alcohols to yield carbamic acid derivatives (carbamates). nih.govscholaris.caresearchgate.netorganic-chemistry.orgcymitquimica.com This fundamental reactivity is widely exploited in the synthesis of N-substituted ureas. For instance, N-substituted ureas can be synthesized directly from primary amides through a transformation involving a nucleophilic addition of ammonia (B1221849) to an isocyanate intermediate, which is generated in situ via a Hofmann rearrangement. organic-chemistry.orgorganic-chemistry.org Similarly, carbamic acid intermediates, often derived from amines and carbon dioxide, can be dehydrated to produce isocyanates, which are then quenched with amines or alcohols to afford ureas and carbamates, respectively. scholaris.caorganic-chemistry.org Some carbamic acid derivatives can also serve as safer surrogates for highly reactive isocyanates in the synthesis of N-methylcarbamates and N-methylureas. tcichemicals.com
The synthesis of ureas and carbamates is a significant area of research due to their widespread applications in medicinal chemistry, agrochemistry, and other fields. nih.govorganic-chemistry.org
Table 1: Representative Reactions for Urea and Carbamic Acid Derivative Synthesis
| Reactant 1 | Reactant 2 (with -NCO) | Product Type | Key Reaction Type |
| Amine | Isocyanate | Substituted Urea | Nucleophilic addition |
| Alcohol | Isocyanate | Carbamic Acid (Carbamate) | Nucleophilic addition |
| Primary Amide | Phenyliodine diacetate/Ammonia | N-Substituted Urea | Hofmann rearrangement to isocyanate intermediate |
| Carbamic acid | Dehydrating agent | Isocyanate (intermediate) | Dehydration |
Isocyanates can be utilized in the synthesis of amides through decarboxylative coupling reactions with carboxylic acids. nih.govnih.govresearchgate.net This reaction involves the condensation of carboxylic acid salts with isocyanates, leading to the formation of the corresponding amides with the loss of carbon dioxide. nih.gov This method is compatible with various functional groups and applies to aliphatic, aromatic, and heteroaromatic acids. nih.gov
In polymer chemistry, diisocyanates are crucial for the preparation of polyamides. Polyamides can be synthesized by reacting diisocyanates with dicarboxylic acids or their anhydrides. google.com For example, flexible polyamide aerogels have been synthesized using terephthaloyl chloride and diamines, which are then cross-linked with tri-isocyanates. nasa.gov The reaction of polyfunctional isocyanates with compounds containing active hydrogen, such as polyols or polyamines, is a well-known method for forming polyurethanes or polyureas, which can be considered a type of polyamide formation in a broader sense, involving amide-like linkages (urethane or urea bonds). chempoint.comgoogle.com
Acyl isocyanates, a class that includes this compound, are recognized as valuable starting materials for the synthesis of a diverse range of heterocyclic compounds. nih.govresearchgate.netresearchgate.netrsc.org These compounds serve as versatile building blocks for preparing various nitrogen, sulfur, and oxygen heterocycles. researchgate.net Examples of heterocyclic systems that can be constructed using isocyanates and related acyl isothiocyanates include thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolanes, fused oxazolines, triazines, oxazines, and pyrimidone derivatives. nih.govresearchgate.netrsc.org
Isocyanates are particularly important in multicomponent reactions (MCRs), which allow for the efficient creation of complex and diverse molecules in a single pot. nih.gov These reactions leverage the electrophilic nature of the isocyanate carbon, enabling its participation in 3-, 4-, and 5-component reactions to build intricate molecular architectures. nih.gov
Role in Polymer Chemistry Research
Isocyanates are fundamental components in the field of polymer chemistry, primarily due to their high reactivity with nucleophilic groups, which enables them to form robust polymeric networks. redohmsgroup.com.aupflaumer.com
Isocyanates are extensively used for the functionalization of polymeric scaffolds, particularly for modifying their surface properties. scispace.comnih.gov The isocyanate group (-NCO) readily reacts with hydroxyl (-OH) or amine (-NH2) groups present on polymer surfaces, forming stable covalent bonds such as urethane (B1682113) or urea linkages. scispace.comnih.govresearchgate.net This process, known as polymer grafting, can significantly alter the scaffold's characteristics, including hydrophilicity, biocompatibility, and mechanical properties. nih.govresearchgate.netwindows.net For instance, isocyanates have been used to functionalize cellulose (B213188) nanocrystals, leading to improvements in thermal degradation onset and enhanced dispersion within polymer composites. researchgate.net Similarly, isocyanate-functionalized cellulose derivatives have been employed to create cross-linking networks in lubricating oils, improving their rheological and thermal characteristics. researchgate.net Chemical modification of polymers, often involving isocyanates, is a primary method for enhancing biocompatibility and regulating cellular behaviors in tissue engineering applications. escholarship.org
Polyfunctional isocyanates, such as di- and tri-isocyanates, are widely employed as cross-linkers and curing agents in the formation of various polymer networks, most notably polyurethanes and polyureas. chempoint.comredohmsgroup.com.aupflaumer.comnih.govnih.govlibretexts.orgcepe.org When combined with polyols, amines, or even water, isocyanates undergo exothermic reactions to create robust, interconnected polymeric structures. chempoint.comredohmsgroup.com.aupflaumer.comlibretexts.orggoogle.com
The formation of these covalent bonds between polymer chains, known as cross-linking, imparts enhanced rigidity, hardness, and higher melting points to the resulting materials compared to their uncross-linked counterparts. chempoint.comlibretexts.org This also leads to improved mechanical strength, chemical resistance, and thermal stability. chempoint.comnih.gov The degree of cross-link density can be precisely controlled, which is critical for tailoring the properties of hydrogel scaffolds and other polymeric materials. windows.netnih.gov For example, diaminoglyoxime (B1384161) (DAG) can be used as a cross-linker with isocyanates to form dynamic oxime-carbamate and amidine-urea bonds, leading to polymer networks with high toughness and processability. nih.gov
Table 2: Impact of Isocyanate Cross-linking on Polymer Properties
| Property Enhanced | Description |
| Rigidity and Hardness | Extensive cross-linking creates a three-dimensional network, limiting chain movement. libretexts.org |
| Mechanical Strength | Interconnected network better distributes mechanical stress, increasing resistance to deformation. chempoint.com |
| Thermal Stability | Increased bond density and network structure enhance heat resistance. chempoint.comnih.gov |
| Chemical Resistance | Robust network structure provides greater resistance to chemical attack. pflaumer.com |
Utilization in the Development of Specialized Reagents and Ligands
This compound (CH₃(CH₂)₈N=C=O) is an aliphatic isocyanate, a class of highly reactive chemical intermediates characterized by the -N=C=O functional group. Isocyanates are pivotal building blocks in organic synthesis due to the electrophilic nature of their carbon atom, which readily undergoes addition reactions with various nucleophiles wikipedia.org. This inherent reactivity makes them valuable precursors for synthesizing a diverse array of compounds, many of which can function as specialized reagents or ligands in complex organic transformations.
The primary reactions of isocyanates that are relevant to the development of specialized reagents and ligands involve their facile addition to compounds containing active hydrogen atoms. These include alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively wikipedia.orguni.lu. These derivatives, with their diverse structural motifs, can be tailored to possess specific functionalities, enabling their use in various synthetic applications.
Formation of Urea and Carbamate (B1207046) Derivatives as Reagents: Isocyanates serve as key intermediates in the synthesis of urea and carbamate derivatives, which are widely employed in medicinal chemistry, agrochemicals, and materials science cardiff.ac.uk. For instance, the reaction of an isocyanate with a primary or secondary amine yields a substituted urea cardiff.ac.uk. Similarly, reaction with an alcohol produces a carbamate wikipedia.org. These reactions are often straightforward and can be conducted under mild conditions, making isocyanates attractive for creating complex nitrogen-containing structures.
The utility of these derivatives as specialized reagents stems from their ability to participate in further chemical transformations or to act as structural components in larger, more intricate molecules. For example, urea functionalities are crucial in many drug molecules due to their capacity for stable hydrogen bonding, which enhances ligand-receptor interactions. Carbamates can serve as protecting groups or as structural elements in biologically active compounds wikipedia.org.
Utilization in Organometallic Ligand Synthesis: Isocyanates also find application in the synthesis of specialized ligands for organometallic complexes. The insertion of isocyanates into metal-carbon or metal-heteroatom bonds can lead to the formation of novel ligand frameworks. For instance, phenyl isocyanate has been shown to insert into a lanthanum-phosphorus bond, yielding phosphaureate complexes. These complexes can then serve as precursors for heterobimetallic lanthanide-coinage-metal complexes, featuring a unique bridging phosphaureate ligand. This demonstrates the potential for isocyanates to contribute to the design of sophisticated ligands that can influence the catalytic activity or photophysical properties of metal complexes.
Furthermore, isocyanates have been employed in nickel-catalyzed reactions to synthesize α,β-unsaturated amides (acrylamides) from α-olefins. In these reactions, N-heterocyclic carbene (NHC) ligands play a crucial role in promoting regioselectivity, highlighting the interplay between isocyanates and specialized ligands in catalytic processes.
Potential in Chiral Auxiliary Development: While specific examples involving this compound are not widely documented, isocyanate chemistry, in general, holds potential for the development of chiral auxiliaries. Chiral auxiliaries are indispensable in asymmetric synthesis, enabling the control of stereochemistry in reactions. Isocyanate intermediates can be generated through various rearrangement reactions, such as the Curtius, Lossen, or Hofmann rearrangements, starting from carboxylic acid derivatives. The resulting isocyanates can then be trapped by chiral amines or alcohols to form new chiral urea or carbamate derivatives, which could potentially serve as novel chiral auxiliaries or components thereof.
Summary of Isocyanate Reactions for Reagent/Ligand Development: The following table summarizes the general types of reactions that isocyanates undergo to form derivatives potentially useful as specialized reagents or ligands.
| Reaction Type | Isocyanate Reactant | Nucleophile | Product Class | Potential Application as Reagent/Ligand |
| Urea Formation | R-N=C=O | R'-NH₂ (Amine) | R-NH-CO-NH-R' (Urea) | Building blocks for pharmaceuticals, agrochemicals, polymer chemistry cardiff.ac.uk |
| Carbamate Formation | R-N=C=O | R'-OH (Alcohol) | R-NH-CO-O-R' (Carbamate) | Protecting groups, drug components, polymer precursors wikipedia.orguni.lu |
| Thiocarbamate Formation | R-N=C=O | R'-SH (Thiol) | R-NH-CO-S-R' (Thiocarbamate) | Ligands in coordination chemistry, specific functional group transfer uni.lu |
| Insertion Reactions | R-N=C=O | Organometallic Bond | New Organometallic Ligands | Modifying metal centers, developing catalysts |
Note on this compound Specificity: While the general principles of isocyanate reactivity are well-established and demonstrate their broad utility in synthesizing various derivatives that can function as specialized reagents and ligands, specific detailed research findings focusing solely on the utilization of This compound in the development of specialized reagents and ligands are not extensively documented in the provided search results. This compound, as an aliphatic isocyanate, would theoretically participate in the reactions described above, yielding decanoyl-substituted ureas, carbamates, or other derivatives. However, the available literature primarily discusses the broader class of isocyanates or specific aromatic/diisocyanates in these contexts.
Future Directions and Emerging Research Avenues in Decanoyl Isocyanate Chemistry
Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis
The industrial production of isocyanates traditionally involves hazardous processes, such as phosgenation, which necessitate stringent safety precautions sigmaaldrich.comwikipedia.orgiccsafe.org. Flow chemistry and microreactor technology offer a promising paradigm shift for the synthesis of isocyanates, including decanoyl isocyanate, by enhancing safety, efficiency, and scalability wikipedia.orgiccsafe.orgambeed.com.
Continuous flow processes allow for precise control over reaction parameters, including temperature, pressure, and residence time, which is crucial for handling reactive intermediates and exothermic reactions characteristic of isocyanate synthesis ambeed.comimsc.res.insigmaaldrich.com. This approach can mitigate safety concerns associated with batch processes by minimizing the inventory of reactive materials at any given time and enabling rapid quenching of reactions if necessary wikipedia.orgambeed.com. For instance, a continuous flow process has been developed for producing isocyanates via the Curtius rearrangement, a method considered cleaner and higher-yielding than traditional phosgenation, by safely generating and consuming intermediate acyl azides in a closed environment wikipedia.org.
Microreactor technology, a subset of flow chemistry, further enhances these advantages due to its high surface-area-to-volume ratios, facilitating rapid heat and mass transfer imsc.res.insigmaaldrich.com. This is particularly beneficial for highly exothermic isocyanate reactions, allowing for better temperature control and potentially improving selectivity and yield imsc.res.insigmaaldrich.com. While specific studies on the flow synthesis of this compound are not widely reported, the established benefits of flow and microreactor systems for other isocyanates suggest a clear future direction for its scalable and safer production. The ability to precisely control reaction conditions in flow could also enable the synthesis of this compound with improved purity and reduced by-product formation.
Development of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is fundamental to advancing isocyanate chemistry, enabling more efficient and selective transformations. Future research will likely focus on developing novel catalytic systems that can precisely control the reactivity of the isocyanate group in this compound, leading to new synthetic pathways and products.
Current research in isocyanate catalysis includes:
Selective Hydroboration: Commercially available sodium hydride (NaH) has been shown to efficiently catalyze the chemoselective hydroboration of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methyl amines, demonstrating excellent functional group selectivity chemicalbook.com. Cobalt-catalyzed and catalyst-free hydroboration approaches have also been explored, offering chemodivergent pathways to formamides or N-methylamines depending on reaction conditions wikipedia.org. Copper(I) alkoxide catalysts have also shown promise for the selective hydroboration of electron-rich isocyanates, preventing overreduction.
Decarbonylation: Lewis acidic boranes, often in the presence of trace water acting as a Brønsted acid, have been utilized for the mild decarbonylation of aryl/alkyl isocyanates, leading to urea (B33335) and biuret (B89757) products.
Cyclotrimerization: The formation of isocyanurates through the cyclotrimerization of isocyanates is crucial for producing polyurethane materials with enhanced thermal stability and mechanical properties. Various catalysts, including carboxylates and tertiary amines, influence the kinetics and selectivity of these reactions. Ligand-switched palladium-catalyzed transformations have also demonstrated divergent pathways for vinyl cyclic carbamates and isocyanates, yielding linear and cyclic ureas.
For this compound, the development of new catalysts could enable highly selective reactions that leverage its long aliphatic chain, such as:
Stereoselective additions: Catalysts promoting stereoselective additions to the isocyanate group could lead to chiral decanoyl derivatives with potential applications in specialized materials or pharmaceuticals.
Chemoselective functionalization: Given the presence of the long alkyl chain, catalysts that selectively react with the isocyanate group without affecting other potential functionalities or the alkyl chain itself would be highly valuable.
Environmentally benign catalysis: Research into more sustainable and less toxic catalytic systems, including organocatalysis or enzyme mimicry, would align with green chemistry principles.
Advanced Computational Modeling for Reaction Discovery and Optimization
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and synthetic strategies in organic chemistry. For isocyanate chemistry, computational studies have provided crucial insights into various transformations.
Key applications of computational modeling in isocyanate chemistry include:
Mechanism Elucidation: DFT studies have been instrumental in unraveling the complex mechanisms of isocyanate reactions, such as the decarbonylation of isocyanates catalyzed by boranes and the trimerization of isocyanates. These studies can identify active catalytic species, transition states, and energy barriers, providing a detailed understanding of reaction pathways.
Catalyst Design and Optimization: Computational analysis can predict how different catalysts interact with isocyanates and influence reaction selectivity and efficiency. For example, computational studies have shown how the stability of catalyst resting states can drive selectivity in hydroboration reactions, suggesting strategies to prevent overreduction. Similarly, DFT calculations have examined the catalytic effect of various nitrogen-containing compounds on urethane (B1682113) formation, aiding in catalyst design.
Reactivity Prediction: Computational chemistry can predict the influence of substituents on the reactivity of isocyanates. Studies on the hydrolysis of substituted isocyanates have shown that electron-withdrawing groups can significantly lower reaction barriers, providing valuable insights for designing new reactions.
Discovery of New Reactions: By simulating potential reaction pathways and evaluating their energetic feasibility, computational modeling can accelerate the discovery of novel transformations for isocyanates, reducing the need for extensive experimental screening.
For this compound, advanced computational modeling can be applied to:
Predicting unique reactivity: Investigate how the long decyl chain influences the electronic and steric properties of the isocyanate group, potentially leading to unique reactivity profiles compared to shorter-chain or aromatic isocyanates.
Optimizing synthesis: Model and optimize the conditions for the synthesis of this compound, including alternative, safer routes to traditional phosgenation.
Designing selective transformations: computationally screen and design catalysts for highly selective reactions involving this compound, such as its incorporation into specific polymer architectures or its functionalization for targeted applications.
Understanding intermolecular interactions: Explore the intermolecular interactions of this compound in different solvents or with various reactants, which is particularly relevant for its behavior in polymerization or material formation.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
Isocyanates are pivotal building blocks in materials science, primarily for the synthesis of polyurethanes, which are versatile polymers used in foams, coatings, adhesives, sealants, and elastomers (CASE applications) sigmaaldrich.com. The unique reactivity of the isocyanate group with nucleophiles like alcohols and amines allows for the formation of urethane and urea linkages, respectively, leading to diverse polymeric architectures sigmaaldrich.com.
This compound, with its long aliphatic chain, presents exciting opportunities for interdisciplinary research at the interface of organic chemistry and materials science, particularly in the development of novel functional materials. Its long hydrophobic chain can impart specific properties to materials, such as:
Tunable Hydrophobicity and Flexibility: Incorporating this compound into polymer backbones or side chains can enhance the hydrophobicity and flexibility of the resulting materials. This could lead to the development of new coatings, films, or membranes with tailored water repellency, improved mechanical properties, or self-healing capabilities.
Bio-based and Sustainable Materials: As a derivative of decanoic acid, which can be sourced from natural oils, this compound could contribute to the development of more sustainable and bio-based polyurethane or polyurea materials, reducing reliance on petrochemicals. Research could focus on synthesizing this compound from renewable feedstocks and exploring its use in "isocyanate-free" polymer systems, which are gaining attention for their reduced toxicity profiles iccsafe.org.
Functionalized Polymers and Composites: The isocyanate group provides a handle for further functionalization. This compound could be used to introduce the long alkyl chain into various polymer systems, creating functionalized polymers for specific applications like drug delivery systems, antimicrobial surfaces, or advanced composites. For instance, isocyanates have been used to modify cellulose (B213188) nanocrystals to create polyurethane-CNC composites with improved thermal properties and dispersion.
Self-Assembly and Supramolecular Materials: The long alkyl chain of this compound could promote self-assembly in solution or in the solid state, leading to the formation of ordered supramolecular structures. This could open avenues for designing new soft materials, gels, or liquid crystals with unique properties.
Research in this area would involve close collaboration between organic chemists, polymer scientists, and materials engineers to design, synthesize, characterize, and evaluate the performance of new materials incorporating this compound.
Q & A
Q. How does solvent polarity impact the reactivity of this compound in nucleophilic additions?
- Methodological Answer:
- Kinetic Solvent Effects: Compare rate constants (k) in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Use Eyring plots to correlate ΔH‡ with solvent dielectric constants .
- Computational Modeling: Apply COSMO-RS to predict solvation effects on transition states .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
